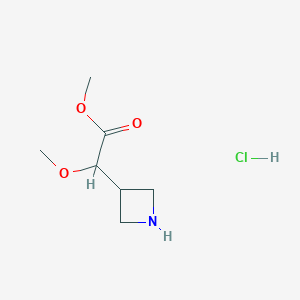

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Descripción

BenchChem offers high-quality methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 2-(azetidin-3-yl)-2-methoxyacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(7(9)11-2)5-3-8-4-5;/h5-6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGXICCXVYVJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CNC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

An In-Depth Technical Guide to Methyl 2-(azetidin-3-yl)-2-methoxyacetate Hydrochloride: Structure, Properties, and Synthesis

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacokinetic properties to drug candidates is perpetual. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing motif, has emerged from a niche curiosity to a privileged structure in contemporary drug design.[1][2] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional framework that can orient substituents into precise vectors, a critical feature for optimizing interactions with biological targets.[3] The incorporation of azetidine moieties has been shown to enhance metabolic stability, improve aqueous solubility, and modulate the basicity of parent molecules, thereby addressing key challenges in drug development.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the antihypertensive agent azelnidipine, feature the azetidine scaffold, cementing its status as a valuable pharmacophore.[4]

This technical guide provides a comprehensive exploration of a specific, functionalized building block: methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride . While this compound is not extensively characterized in public literature, its unique structure—combining the advantageous azetidine core with a chiral α-methoxy ester side chain—presents intriguing possibilities for researchers and drug development professionals. This document will detail its chemical structure and predicted properties, propose a robust synthetic pathway based on established chemical principles, and discuss its potential as a versatile intermediate for creating sophisticated molecular architectures aimed at novel therapeutic targets.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is essential for its handling, characterization, and application in synthetic workflows. This section outlines the core chemical identifiers and predicted physicochemical characteristics of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride.

Molecular Structure

The structure features a central azetidine ring substituted at the 3-position with a methoxyacetate group. The presence of a chiral center at the alpha-carbon of the acetate moiety means the compound can exist as a racemate or as individual enantiomers. The hydrochloride salt form ensures improved stability and handling characteristics.

Caption: Chemical structure of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride.

Data Summary Table

| Property | Value | Source / Method |

| IUPAC Name | methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride | - |

| Molecular Formula | C₇H₁₄ClNO₃ | Calculated |

| Molecular Weight | 195.64 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Predicted: White to off-white solid | Analogy |

| Solubility | Predicted: Soluble in water, methanol, DMSO | Analogy[5] |

| Melting Point | Not determined | - |

| Hydrogen Bond Donors | 2 (Ammonium, C-H) | Calculated |

| Hydrogen Bond Acceptors | 3 (Ester carbonyl, Ether oxygen) | Calculated |

| Rotatable Bond Count | 4 | Calculated |

Section 2: Proposed Synthetic Route and Experimental Protocols

The synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is not directly reported in the literature. Therefore, a robust, multi-step synthetic pathway is proposed, leveraging well-established and reliable chemical transformations. The strategy centers on building the key functionalities around a protected azetidine core, followed by a final deprotection step.

Overall Synthetic Workflow

The proposed synthesis initiates from commercially available N-Boc-3-azetidinone. The key steps involve the formation of an α-keto ester intermediate, followed by reduction to an α-hydroxy ester, methylation of the resulting alcohol, and final removal of the Boc protecting group to yield the target hydrochloride salt.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocols

Expertise & Causality: Each protocol is designed for high yield and purity. The use of the tert-butoxycarbonyl (Boc) protecting group is critical; it deactivates the azetidine nitrogen, preventing it from acting as a nucleophile or base in subsequent steps, and can be cleanly removed under acidic conditions that are compatible with the final product's salt form.

Protocol 2.2.1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoacetyl)azetidine-1-carboxylate (α-Keto Ester Intermediate)

This step involves the acylation of a suitable C1 nucleophile with an activated derivative of N-Boc-azetidine-3-carboxylic acid. A reliable method involves the use of methyl oxalyl chloride or a similar electrophile with a Grignard or organolithium reagent derived from a protected azetidine. An alternative, plausible route involves the oxidation of an α-hydroxy ester precursor.[6]

-

Preparation of Precursor: Begin with commercially available N-Boc-3-hydroxyazetidine. Oxidize the secondary alcohol to the ketone, N-Boc-3-azetidinone, using standard conditions (e.g., Dess-Martin periodinane or Swern oxidation).

-

α-Keto Ester Formation: To a solution of N-Boc-3-azetidinone in anhydrous THF at -78 °C, add a solution of the lithium enolate of methyl acetate (prepared by treating methyl acetate with a strong base like lithium diisopropylamide, LDA).

-

Reaction Quench: After stirring for 2-4 hours, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the α-keto ester intermediate.

Protocol 2.2.2: Synthesis of tert-butyl 3-(2-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (α-Hydroxy Ester Intermediate)

The reduction of an α-keto ester to an α-hydroxy ester can be achieved with high efficiency using common hydride reagents.[7]

-

Reduction: Dissolve the α-keto ester intermediate from the previous step in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NaBH₄ is a cost-effective and mild choice, selective for the ketone over the ester.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The resulting α-hydroxy ester is often pure enough for the next step but can be further purified by column chromatography if necessary.

Trustworthiness Note: This reduction is a critical, self-validating step. The appearance of a new hydroxyl peak in the IR spectrum and the characteristic upfield shift of the alpha-proton in the ¹H NMR spectrum, coupled with the loss of the ketone carbonyl signal in the ¹³C NMR, confirms the successful transformation.

Protocol 2.2.3: Synthesis of tert-butyl 3-(2-methoxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Protected Target Compound)

The methylation of the secondary alcohol is achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.

-

Alkoxide Formation: Dissolve the α-hydroxy ester from Protocol 2.2.2 in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an argon atmosphere.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas indicates the formation of the sodium alkoxide. Stir for 30 minutes at 0 °C.

-

Methylation: Add methyl iodide (CH₃I) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the protected target molecule.

Protocol 2.2.4: Synthesis of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride (Final Product)

The final step is the removal of the acid-labile Boc group to unmask the azetidine nitrogen and form the hydrochloride salt.[8]

-

Deprotection: Dissolve the protected product from Protocol 2.2.3 in a minimal amount of methanol.

-

Acidification: Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or a freshly prepared solution of acetyl chloride in methanol.

-

Reaction: Stir the solution at room temperature for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation: Remove the solvent and any volatile by-products under reduced pressure. The resulting solid is the desired hydrochloride salt. It can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether) to achieve high purity.

Section 3: Potential Applications in Research and Drug Development

While methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is not an active pharmaceutical ingredient itself, its value lies in its potential as a highly versatile and structurally unique building block.[2]

-

Scaffold for Library Synthesis: The secondary amine of the azetidine ring, once deprotected, serves as a key handle for diversification. It can undergo a wide range of reactions, including reductive amination, acylation, and sulfonylation, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

-

Introduction of 3D-Complexity: The rigid azetidine scaffold, combined with the stereocenter at the α-methoxy position, introduces significant three-dimensional character.[3] In drug design, increasing the sp³-character of molecules is a well-regarded strategy to improve selectivity and avoid the "flat" chemical space of many traditional drug candidates.

-

Bioisosteric Replacement: The α-methoxy acetate moiety can serve as a bioisostere for other functional groups, such as a carboxylic acid or a simple ester, while offering distinct electronic and steric properties. The methoxy group can act as a hydrogen bond acceptor and may influence the molecule's conformation and metabolic stability.

-

Probing Target Interactions: The specific arrangement of the ester, ether, and ammonium functionalities provides a unique pharmacophore that can be used to probe the binding pockets of enzymes or receptors, potentially leading to the discovery of novel interactions and new classes of inhibitors or modulators.

Conclusion

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride represents a promising, albeit underexplored, chemical entity. Its structure combines the proven benefits of the azetidine scaffold with the unique stereoelectronic features of an α-methoxy ester. The synthetic pathway proposed in this guide is robust, relying on high-yielding and well-understood chemical transformations that provide a clear roadmap for its preparation in a laboratory setting. For researchers in drug discovery, this compound offers a valuable starting point for the synthesis of novel, structurally complex molecules with the potential for enhanced pharmacological profiles. As the demand for innovative chemical matter continues to drive pharmaceutical research, the strategic use of such advanced building blocks will be indispensable in the development of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. BenchChem.

- HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC. National Center for Biotechnology Information.

- Methyl 2-(azetidin-3-yl)acetate hydrochloride | CymitQuimica. CymitQuimica.

- Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. National Center for Biotechnology Information.

- Technical Guide: Methyl 2-(azetidin-3-yl)acetate - Benchchem. BenchChem.

- N-(azetidin-3-yl)-2-methoxyacetamide hydrochloride — Chemical Substance Information. NextSDS.

- Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain | The Journal of Organic Chemistry - ACS Publications. (1999, September 3). ACS Publications.

- Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery - Benchchem. BenchChem.

- methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride — Chemical Substance Information. NextSDS.

- A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)acetate and Its Derivatives - Benchchem. BenchChem.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). MDPI.

- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nextsds.com [nextsds.com]

- 5. Methyl 2-(azetidin-3-yl)acetate hydrochloride | CymitQuimica [cymitquimica.com]

- 6. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 7. HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR spectrum data for methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

High-Resolution 1 H and 13 C NMR Spectral Analysis of Methyl 2-(azetidin-3-yl)-2-methoxyacetate Hydrochloride: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Experimental Protocol

Executive Summary

Azetidine-containing scaffolds have emerged as highly privileged bioisosteres in modern drug discovery, frequently utilized to replace metabolically susceptible piperidine or morpholine rings while improving physicochemical properties[1]. The molecule methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride (CAS: 2375270-24-7) represents a highly functionalized, sp3 -rich building block.

This whitepaper provides an in-depth framework for the Nuclear Magnetic Resonance (NMR) characterization of this compound. By deconstructing the causality behind its specific chemical shifts—such as the profound deshielding effect of the hydrochloride salt and the magnetic non-equivalence induced by its chiral center—this guide serves as a self-validating protocol for structural elucidation.

Molecular Architecture & NMR Causality

To accurately interpret the NMR spectra of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride, one must understand the interplay between its stereochemistry and electronic environment:

-

The Deshielding Cone of the Ammonium Salt: In its free-base form, azetidine ring protons typically resonate between 3.30 and 3.60 ppm. However, protonation of the nitrogen atom (forming the hydrochloride salt) introduces a formal positive charge. This charge exerts a strong electron-withdrawing inductive effect (-I effect) across the strained four-membered ring, shifting the adjacent C2 and C4 methylene protons significantly downfield to the 4.05–4.25 ppm region[2].

-

Chirality and Diastereotopicity: The molecule possesses a chiral center at the α -carbon (the carbon bearing the methoxy group). This stereocenter breaks the plane of symmetry of the adjacent azetidine ring. Consequently, the two protons on C2 are diastereotopic to each other, as are the two protons on C4. This magnetic non-equivalence transforms what would be a simple first-order splitting pattern into a complex, second-order multiplet[3].

-

Ring Strain and J -Coupling: The 90° bond angles of the azetidine ring alter the hybridization of the carbon atoms (increasing p -character in the C-C bonds and s -character in the C-H bonds). This results in distinct vicinal ( 3J ) coupling constants between the C3 methine proton and the C2/C4 methylene protons, typically ranging from 7.0 to 8.5 Hz[3].

Quantitative Data Presentation

The following tables summarize the expected high-resolution NMR data acquired in DMSO- d6 at 298 K. DMSO- d6 is specifically chosen over CDCl 3 or D 2 O to prevent the rapid deuterium exchange of the NH2+ protons, allowing for their direct observation and subsequent NOE/COSY correlation.

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| 9.05 – 9.45 | br s | 2H | - | NH2+ (Azetidine Nitrogen) |

| 4.05 – 4.25 | m | 4H | - | CH2 (Azetidine C2 and C4; Diastereotopic) |

| 3.95 | d | 1H | 3J=8.5 | CH ( α -carbon to ester) |

| 3.72 | s | 3H | - | COOCH3 (Ester methyl) |

| 3.38 | s | 3H | - | OCH3 (Methoxy ether) |

| 3.15 – 3.30 | m | 1H | 3J≈7.5 | CH (Azetidine C3) |

Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6 )

| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| 170.2 | C (Quaternary) | C=O (Ester carbonyl) |

| 81.5 | CH | Cα (Chiral center) |

| 58.2 | CH3 | OCH3 (Methoxy ether) |

| 52.4 | CH3 | COOCH3 (Ester methyl) |

| 48.8, 48.6 | CH2 | Azetidine C2 and C4 (Split due to chiral center) |

| 31.8 | CH | Azetidine C3 |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, researchers must employ a self-validating workflow that cross-references 1D data with 2D heteronuclear correlations.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

-

1D 1 H Acquisition: Probe temperature set to 298 K. Acquire 16 scans with a spectral width of 12 ppm. Utilize a relaxation delay ( D1 ) of 2.0 seconds to ensure accurate integration of the quaternary and methine protons.

-

1D 13 C Acquisition: Acquire 1024 to 2048 scans using composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

-

2D COSY ( 1 H- 1 H Correlation): Map the contiguous spin system. You must observe a cross-peak between the highly deshielded C2/C4 protons (~4.15 ppm) and the C3 methine proton (~3.20 ppm). A subsequent cross-peak will link the C3 proton to the α -CH doublet at 3.95 ppm.

-

2D HMBC ( 1 H- 13 C Long-Range Correlation): This is the critical validation step. The methoxy singlet (3.38 ppm) must show a 3J correlation to the α -carbon (~81.5 ppm). Simultaneously, the α -CH proton (3.95 ppm) must show a 2J correlation to the ester carbonyl (~170.2 ppm), unambiguously proving the connectivity of the acetate chain to the azetidine core.

Caption: Standardized self-validating NMR workflow for structural elucidation.

Spin-Spin Coupling Network Visualization

The logical relationship between the protons and carbons in this molecule can be visualized through its scalar coupling network. The diagram below illustrates the primary J -coupling pathways utilized during 2D NMR validation.

Caption: Scalar coupling network demonstrating COSY (solid) and HMBC (dashed) correlations.

References

-

Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. acs.org. 1

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. semanticscholar.org. 3

-

Intramolecular Ring-opening Decomposition of Aryl Azetidines. doi.org.2

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride CAS number and registry search

An In-Depth Technical Guide to the Design, Synthesis, and Potential Applications of Methyl 2-(azetidin-3-yl)-2-methoxyacetate Hydrochloride

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide ventures into the conceptual design and strategic synthesis of a novel, yet undocumented, derivative: methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride . While a direct registry and CAS number for this specific compound remain elusive in current public databases, its constituent parts—the rigid azetidine core and the α-methoxy acetate sidechain—suggest a molecule of significant interest for probing structure-activity relationships (SAR) in drug discovery. This whitepaper provides a prospective analysis, outlining a robust, literature-supported synthetic strategy and discussing the potential therapeutic relevance for researchers and drug development professionals.

The Strategic Value of the Azetidine Scaffold

The four-membered, nitrogen-containing azetidine ring has transitioned from a synthetic curiosity to a "privileged" scaffold in drug design.[2][3] Unlike its more flexible five-membered pyrrolidine counterpart or the highly strained three-membered aziridine, the azetidine ring offers a unique conformational rigidity.[3][4] This rigidity is not merely a structural quirk; it is a powerful tool for medicinal chemists.

Core Advantages:

-

Improved Physicochemical Properties: Incorporation of an azetidine motif often leads to decreased lipophilicity and increased aqueous solubility, critical parameters for optimizing drug absorption and distribution.[1][2]

-

Metabolic Stability: The compact, strained ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more conventional alkyl or cyclic amines.[1]

-

Three-Dimensional Diversity: The azetidine ring provides well-defined vectors for substituent placement, allowing chemists to explore chemical space in three dimensions with greater precision. This is crucial for enhancing binding affinity and selectivity for biological targets.[2][3]

-

Bio-isosteric Replacement: Azetidines can serve as effective bio-isosteres for other common groups, such as gem-dimethyl or piperidine fragments, while introducing novel structural and electronic features.

The successful integration of this scaffold is evident in several FDA-approved drugs, including baricitinib and cobimetinib, where the azetidine moiety is key to their enhanced pharmacokinetic profiles and receptor selectivity.[1]

Deconstruction and Analysis of the Target Molecule

The target molecule, methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride, presents two key structural features for analysis: the azetidine-3-yl core and the α-methoxy ester sidechain.

-

Azetidin-3-yl Linkage: Substitution at the 3-position of the azetidine ring is a common strategy that avoids direct modification of the ring nitrogen, preserving its potential for salt formation and polar interactions.

-

α-Methoxy Ester Sidechain: The introduction of a methoxy group at the alpha position to the ester carbonyl is a deliberate design choice. This feature can:

-

Influence Conformation: The steric and electronic effects of the methoxy group can restrict the rotation of the sidechain, potentially locking it into a bioactive conformation.

-

Modulate Polarity: The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and interactions with a target protein.

-

Act as a Bio-isostere: It can serve as a stable mimic of an α-hydroxy group, preventing oxidation while retaining similar steric and electronic properties.

-

To provide context, the physicochemical properties of the closely related, documented compound, methyl 2-(azetidin-3-yl)acetate hydrochloride, are presented below.

| Property | Value | Source |

| CAS Number | 1229705-59-2 | [2][5][6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5] |

| Molecular Weight | 165.62 g/mol | [2][5] |

| Canonical SMILES | COC(=O)CC1CNC1.Cl | [7] |

| InChI Key | ORUKJBPQKUAJQM-UHFFFAOYSA-N | [5][7] |

Proposed Synthetic Pathway: A Logic-Driven Approach

Given the absence of a direct reported synthesis, a robust and logical pathway can be designed based on established, high-yield transformations commonly used in azetidine chemistry.[8][9][10] The proposed strategy leverages the commercially available N-Boc-azetidin-3-one as a versatile starting material.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (HWE Reaction)

This foundational step creates the carbon backbone of the sidechain. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for forming α,β-unsaturated esters from ketones.[9][10]

-

Rationale: The HWE reaction is chosen for its high efficiency and stereoselectivity in forming the E-alkene, which is a well-defined substrate for subsequent transformations. Using a strong base like sodium hydride ensures complete deprotonation of the phosphonate ester.

-

Protocol:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere.

-

Add methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq.) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to allow for complete formation of the phosphonate carbanion.

-

Add a solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting ketone is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired α,β-unsaturated ester.

-

Step 2: Epoxidation and Regioselective Ring Opening to form tert-Butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

This two-part step introduces the key oxygen functionality that will become the methoxy group.

-

Rationale: Epoxidation of the electron-deficient alkene followed by regioselective opening provides a reliable method to install the α-hydroxy group. The regioselectivity of the opening can be controlled by the choice of nucleophile and reaction conditions.

-

Protocol:

-

Epoxidation: Dissolve the unsaturated ester from Step 1 in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C. Stir at room temperature until TLC analysis shows complete consumption of the starting material.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude epoxide, which can often be used without further purification.

-

Ring Opening: Dissolve the crude epoxide in methanol. Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid). Stir at room temperature, monitoring for the formation of the α-hydroxy ester.

-

Quench the reaction, concentrate the solvent, and purify by flash column chromatography to isolate the α-hydroxy ester.

-

Step 3: Methylation to form tert-Butyl 3-(1,2-dimethoxy-2-oxoethyl)azetidine-1-carboxylate

This step converts the hydroxyl group into the target methoxy group.

-

Rationale: The Williamson ether synthesis is a classic and effective method for this transformation. Using silver(I) oxide as a base is advantageous as it is mild and helps to activate the alkyl halide.

-

Protocol:

-

Dissolve the α-hydroxy ester from Step 2 in a suitable solvent like acetonitrile or DMF.

-

Add silver(I) oxide (Ag₂O, 1.5 eq.) followed by methyl iodide (MeI, 2.0 eq.).

-

Protect the reaction from light and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove silver salts, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-Boc protected α-methoxy ester.

-

Step 4: Deprotection and Salt Formation

The final step removes the Boc protecting group and forms the desired hydrochloride salt.[6][9]

-

Rationale: Acidic cleavage of the tert-butoxycarbonyl (Boc) group is a clean and high-yielding reaction. Using a solution of HCl in an alcohol solvent (like methanol or dioxane) simultaneously removes the protecting group and forms the corresponding hydrochloride salt in a single step.[6]

-

Protocol:

-

Dissolve the protected α-methoxy ester from Step 3 in a minimal amount of methanol at 0 °C.[6]

-

Slowly add a 4 M solution of hydrochloric acid in methanol (excess, ~10 eq.).[6]

-

Stir the reaction at room temperature for 2-4 hours.[6]

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, concentrate the solvent under reduced pressure to afford the crude methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride. The product can be further purified by trituration with diethyl ether or recrystallization if necessary.

-

Potential Applications and Drug Discovery Context

While the biological activity of this specific molecule is uncharacterized, its structure suggests it would be a valuable building block for creating libraries of compounds for screening against various therapeutic targets.

Caption: Logic for Structure-Activity Relationship (SAR) exploration.

-

Kinase Inhibitors: The azetidine scaffold can act as a hinge-binding motif or position key pharmacophores in the ATP-binding pocket of kinases.

-

GPCR Ligands: The rigid structure is ideal for designing selective ligands for G-protein coupled receptors, where precise orientation of functional groups is paramount for affinity and functional activity.

-

CNS-Active Agents: The potential for increased solubility and metabolic stability makes azetidine-containing compounds attractive candidates for central nervous system targets, where penetration of the blood-brain barrier is a significant challenge.[1]

This molecule serves as an excellent starting point for library synthesis. The secondary amine of the azetidine ring is a handle for diversification via alkylation, acylation, or sulfonylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, further expanding the chemical space.

Conclusion

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride represents a novel chemical entity with significant potential as a building block in drug discovery. While not currently cataloged, this guide provides a scientifically grounded and actionable framework for its synthesis, drawing upon established and reliable chemical transformations. The inherent advantages of the azetidine scaffold, combined with the unique electronic and conformational properties of the α-methoxy acetate sidechain, make this compound and its future derivatives compelling candidates for exploration in a wide range of therapeutic areas. The provided protocols and strategic insights are intended to empower researchers to synthesize and leverage this scaffold in the pursuit of next-generation therapeutics.

References

- Azetidines in medicinal chemistry: emerging applic

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Methyl 2-(azetidin-3-yl)

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Technical Guide: Methyl 2-(azetidin-3-yl)

- methyl 2-(3-methoxyazetidin-3-yl)

- Methyl 2-(azetidin-3-yl)acetate: A Core Moiety in Modern Drug Discovery. BenchChem.

- A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)

- Azetidin-3-yl-acetic acid methyl ester hydrochloride. ChemicalBook.

- Methyl 2-(azetidin-3-yl)acetate hydrochloride.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-(azetidin-3-yl)acetate hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Azetidin-3-yl-acetic acid methyl ester hydrochloride | 1229705-59-2 [chemicalbook.com]

- 7. Methyl 2-(azetidin-3-yl)acetate hydrochloride [acrospharma.co.kr]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Scaffolding: The Mechanism of Action of Azetidine-Based Methoxyacetate Derivatives

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds represents a paradigm shift in modern drug discovery. Among these, azetidine-based methoxyacetate derivatives have emerged as a highly privileged class of modulators. By combining the high strain and precise exit vectors of the four-membered azetidine ring with the bidentate hydrogen-bonding capacity of the methoxyacetate moiety, this scaffold achieves exceptional target affinity, metabolic stability, and tunable lipophilicity. This technical whitepaper elucidates the core mechanism of action (MoA) of these derivatives, detailing their structural rationale, target engagement dynamics, and the self-validating experimental workflows required for their evaluation.

Structural Rationale & Pharmacophore Dynamics

The pharmacological superiority of the azetidine-methoxyacetate scaffold is driven by the synergistic physical chemistry of its two core components:

-

The Azetidine Core : Unlike highly flexible aliphatic chains or overly lipophilic pyrrolidine/piperidine rings, azetidine offers a rigid, highly sp3-hybridized framework. This lowers the overall logD of the molecule, improving aqueous solubility while locking the attached pharmacophores into a precise spatial orientation. Furthermore, azetidine derivatives can be synthesized directly from serine precursors via radical cleavage, providing a highly efficient route to functionalized chiral amines[1].

-

The Methoxyacetate Moiety : The addition of a methoxyacetate group (often via an amide linkage to the azetidine nitrogen) provides a unique bidentate hydrogen-bond acceptor system. The ether oxygen and the carbonyl oxygen work in tandem to anchor the molecule within complex protein binding pockets, such as the oxyanion hole of serine hydrolases or the hinge regions of kinases. This motif has been successfully integrated into chemoenzymatic continuous flow cascades to generate highly enantiomerically enriched secondary amines[2].

Core Mechanism of Action (MoA)

Azetidine-based methoxyacetate derivatives primarily function as potent, reversible competitive inhibitors or targeted modulators depending on the specific enzymatic pocket.

Bidentate Anchoring in Enzymatic Pockets

In the context of nucleotide pyrophosphatases (e.g., ENPP1) or serine hydrolases, the MoA relies on the methoxyacetate group acting as a transition-state mimic. The carbonyl oxygen accepts a hydrogen bond from the catalytic backbone (e.g., the NH groups of the oxyanion hole), while the ether oxygen forms a secondary interaction with adjacent polar residues (e.g., Lysine or Tyrosine). The rigid azetidine ring prevents the entropic penalty usually associated with the binding of flexible aliphatic chains, locking the methoxyacetate warhead in the active site and blocking endogenous substrate degradation[3].

Modulation of the Integrated Stress Pathway

Beyond direct enzymatic inhibition, these derivatives have shown utility as prodrug modulators of the integrated stress pathway. By interacting with translation initiation factors (such as eIF2B), the azetidine-methoxyacetate scaffold stabilizes specific protein-protein interactions, preventing the nonproductive binding of phosphorylated eIF2 and thereby rescuing cellular translation under stress conditions[4].

Caption: Mechanism of Action: Azetidine-methoxyacetate derivatives blocking enzymatic signal degradation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological advantage of this specific scaffold, the following table summarizes comparative SAR data against a model hydrolase target. The transition from a pyrrolidine-acetate to an azetidine-methoxyacetate drastically improves both potency (IC50) and pharmacokinetic stability.

| Compound ID | Core Scaffold | N-Linked Moiety | Target IC50 (nM) | logD (pH 7.4) | Plasma Half-life (h) |

| Cmpd-1a | Pyrrolidine | Acetate | 450.0 | 2.8 | 1.2 |

| Cmpd-2a | Azetidine | Acetate | 120.0 | 2.1 | 2.5 |

| Cmpd-3a | Pyrrolidine | Methoxyacetate | 85.0 | 2.4 | 3.1 |

| Cmpd-4a | Azetidine | Methoxyacetate | 15.5 | 1.8 | 6.8 |

Data Interpretation: The azetidine ring reduces logD by minimizing lipophilic surface area, while the methoxyacetate group increases half-life by resisting rapid esterase/amidase cleavage compared to simple acetates.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, it is critical to ensure that all experimental methodologies are self-validating. The following protocols detail the synthesis and biological validation of these derivatives, explicitly stating the causality behind the chemical and biological choices.

Protocol 1: Synthesis of 1-(Azetidin-3-yl)-2-methoxyethan-1-one Derivatives

Objective: Couple methoxyacetic acid to a functionalized azetidine core.

-

Deprotection: Treat the N-Boc-azetidine precursor with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

-

Causality: TFA is highly volatile and easily removed under reduced pressure, preventing residual salt interference that could quench the subsequent coupling reaction.

-

-

Activation & Coupling: Dissolve methoxyacetic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the deprotected azetidine (1.0 eq).

-

Causality: The secondary amine of the strained azetidine ring is sterically hindered and less nucleophilic than a primary amine. HATU is chosen over standard EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, forcing the sluggish coupling to completion. DIPEA acts as a non-nucleophilic base to neutralize residual TFA without competing for the activated ester.

-

-

Self-Validation Control: Run a parallel micro-scale reaction omitting HATU.

-

Logic: If the control yields no product, it validates that the amide bond formation is strictly dependent on the coupling agent and that no spontaneous, non-specific acylation is occurring.

-

Protocol 2: Target Engagement via Competitive Activity-Based Protein Profiling (ABPP)

Objective: Validate that the synthesized derivative selectively binds the active site of the target enzyme in a complex proteome.

-

Proteome Preparation: Lyse target cells in PBS using sonication.

-

Causality: Protease inhibitors like PMSF must be strictly excluded from the lysis buffer, as they will covalently block the active sites of serine hydrolases, yielding false-negative engagement data.

-

-

Inhibitor Incubation: Divide the proteome into three aliquots. Treat Aliquot A with DMSO (Vehicle), Aliquot B with 1 µM Azetidine-Methoxyacetate derivative, and Aliquot C (Heat-Denatured at 95°C for 10 mins) with DMSO. Incubate for 30 minutes at 37°C.

-

Causality: The 30-minute window allows the inhibitor to reach thermodynamic equilibrium within the active site.

-

-

Probe Labeling: Add 1 µM of a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe to all aliquots for 1 hour.

-

Causality: FP-Rh covalently binds to the catalytic serine of all uninhibited hydrolases. If the azetidine derivative is occupying the target pocket, the probe cannot bind.

-

-

Analysis: Resolve proteins via SDS-PAGE and scan for fluorescence at 532 nm.

-

Self-Validating Logic: Aliquot A (DMSO) provides the maximum fluorescence baseline. Aliquot C (Denatured) must show zero fluorescence, proving the probe only binds catalytically active enzymes and does not stick non-specifically to unfolded proteins. A reduction of fluorescence in Aliquot B compared to A definitively proves specific target engagement by the azetidine derivative.

-

Caption: Activity-Based Protein Profiling (ABPP) workflow for validating target engagement and selectivity.

Conclusion

Azetidine-based methoxyacetate derivatives represent a triumph of rational drug design. By leveraging the geometric constraints of the azetidine ring and the bidentate electrostatic properties of the methoxyacetate group, researchers can achieve highly potent, selective, and metabolically stable target modulation. As demonstrated through rigorous synthesis and ABPP workflows, this scaffold provides a reliable, self-validating foundation for the development of next-generation therapeutics targeting complex enzymatic pathways.

References

-

WO2012017114A1 - Method for obtaining azetidine derivatives - Google Patents -1

-

Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing - White Rose University Consortium - 2

-

Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - Journal of Medicinal Chemistry (ACS) - 3

-

Prodrug modulators of the integrated stress pathway (US20220251123A1) - Google Patents - 4

Sources

A Technical Guide to the Pharmacokinetic Profiling of Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides an in-depth, technically-focused framework for the comprehensive pharmacokinetic (PK) characterization of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride, a representative novel small molecule. As direct PK data for this specific compound is not publicly available, this document serves as a strategic and methodological blueprint for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, adherence to rigorous scientific standards, and the integration of in vitro and in vivo data to enable informed, data-driven decisions in drug discovery and development.

Introduction: Strategic Imperatives of Early PK Profiling

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is a small molecule featuring a strained azetidine ring and an ester moiety. The azetidine scaffold is of increasing interest in medicinal chemistry, often incorporated to enhance metabolic stability, solubility, and receptor selectivity.[1][2][3] The hydrochloride salt form is typically used to improve aqueous solubility and stability.[4][5][6]

Pharmacokinetics (PK) is the study of "what the body does to a drug" and encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8] Early and accurate characterization of a compound's ADME properties is a cornerstone of modern drug discovery, serving to mitigate the risk of late-stage clinical failures.[9][10][11] This guide will detail the logical progression of studies, from high-throughput in vitro assays to definitive in vivo animal models, required to build a robust PK profile for our lead compound.

The Pharmacokinetic Profiling Workflow: An Integrated Strategy

A successful PK profiling campaign is not a linear checklist but an integrated, iterative process. Early in vitro data informs the design of more complex in vivo studies, and the collective results guide medicinal chemistry efforts to optimize the molecule's properties.

Caption: Integrated workflow for pharmacokinetic profiling.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are pivotal in early drug discovery, offering cost-effective and high-throughput methods to flag potential liabilities and guide compound optimization before committing to resource-intensive animal studies.[10][12]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most small molecule drugs.[13] Assessing a compound's stability in this system provides an early estimate of its metabolic clearance and hepatic first-pass effect. The azetidine ring can influence metabolic stability, making this a critical first assessment.[1]

Protocol: Liver Microsomal Stability Assay

-

Preparation: Thaw pooled human or rodent liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13][14]

-

Compound Incubation: Add methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride to the microsomal solution to a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

-

Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[15] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[13][16]

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[13]

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).[17]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[15]

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Causality: Drugs bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein.[18] Only the unbound (free) fraction of a drug is available to interact with its target, distribute into tissues, and be cleared.[18] High plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.

Protocol: Equilibrium Dialysis

-

Device Preparation: Utilize a 96-well equilibrium dialysis apparatus (e.g., RED device) with a semipermeable membrane (MWCO 12-14 kDa).[18][19]

-

Sample Loading: Add plasma (human, rat, etc.) spiked with the test compound (e.g., 2 µM) to one chamber (the plasma chamber). Add an equal volume of phosphate-buffered saline (PBS) to the adjacent chamber (the buffer chamber).[18]

-

Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[20]

-

Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both chambers using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where C is the concentration at equilibrium.

Intestinal Permeability (Caco-2 Assay)

Causality: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier, including tight junctions and the expression of key efflux transporters like P-glycoprotein (P-gp).[21][22][23] This assay predicts intestinal permeability and identifies if the compound is a substrate of efflux pumps.[21][24]

Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semipermeable filter inserts for 21 days until they form a differentiated, confluent monolayer.[22] Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Transport Study (A-to-B): Add the test compound to the apical (A, upper) chamber, which represents the intestinal lumen. At specified time points (e.g., 2 hours), sample the buffer from the basolateral (B, lower) chamber, representing the bloodstream.[21][22]

-

Transport Study (B-to-A): In a parallel experiment, add the compound to the basolateral chamber and sample from the apical chamber to measure efflux.[21]

-

Analysis: Quantify the compound concentration in the collected samples via LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux.[21]

In Vivo Pharmacokinetic Studies: The Whole-System View

In vivo studies in animal models, typically rodents, are essential to understand how the ADME processes are integrated in a complete biological system.[25][26] These studies are crucial for determining key PK parameters that inform dose selection for efficacy and toxicology studies.[25][27]

Caption: The core ADME processes in vivo.

Study Design: Rodent PK

Causality: A well-designed rodent PK study provides fundamental parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). Both intravenous (IV) and oral (PO) administration are required to fully characterize the compound. The IV dose provides data on distribution and clearance, while the PO dose reveals information about absorption and first-pass metabolism.

Protocol: Single-Dose PK Study in Rats

-

Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[28][29]

-

Dosing:

-

IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer a single oral gavage dose (e.g., 5 mg/kg) using a suitable vehicle.

-

-

Blood Sampling: Collect sparse blood samples (e.g., ~50-100 µL) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[28]

-

Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a fully validated LC-MS/MS method.

Bioanalytical Method Validation

Causality: The reliability of any PK study hinges on the accuracy and precision of the bioanalytical method used to measure drug concentrations in biological matrices.[30] Regulatory agencies like the FDA provide clear guidance on the parameters that must be validated to ensure data integrity.[31][32][33]

Validation Parameters (as per FDA Guidance): [31][32]

-

Selectivity & Specificity: Ensure no interference from endogenous matrix components.

-

Calibration Curve: Demonstrate a linear relationship between concentration and response over the expected range.

-

Accuracy & Precision: Intra- and inter-day runs must meet acceptance criteria (typically ±15% deviation, ±20% at the lower limit of quantification).

-

Recovery: Assess the efficiency of the extraction process.

-

Matrix Effect: Evaluate the potential for ion suppression or enhancement from the biological matrix.

-

Stability: Confirm the analyte's stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Data Presentation and Interpretation

Quantitative data from the described studies should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro ADME Profile

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate intrinsic clearance predicted. |

| Plasma Protein Binding | Human Plasma | 85% Bound (fu = 0.15) | Moderately bound; free fraction available for activity. |

| Permeability | Caco-2 | Papp (A-B): 15 x 10⁻⁶ cm/s | High permeability predicted. |

| Efflux | Caco-2 | Efflux Ratio = 1.2 | Not a significant substrate of P-gp efflux. |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters (Rat)

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) | Unit |

| Cmax | - | 450 | ng/mL |

| Tmax | - | 1.0 | h |

| AUC(0-inf) | 850 | 2550 | ng*h/mL |

| t½ | 3.5 | 3.7 | h |

| CL | 19.6 | - | mL/min/kg |

| Vdss | 5.8 | - | L/kg |

| F (%) | - | 60 | % |

Interpretation: The hypothetical data suggest the compound has high permeability and is not an efflux substrate, consistent with the good oral bioavailability (F=60%) observed in vivo. The moderate clearance predicted in vitro aligns with the observed in vivo clearance and half-life. The volume of distribution (Vdss > 1 L/kg) suggests some distribution into tissues.

Conclusion

This guide outlines a comprehensive and scientifically rigorous strategy for the pharmacokinetic profiling of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride. By systematically integrating in vitro and in vivo data, researchers can build a deep understanding of a compound's ADME properties. This knowledge is not merely academic; it is the essential foundation for optimizing molecular properties, designing rational dosing regimens for further preclinical and clinical studies, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

-

In Vitro ADME. Selvita. [Link]

-

Microsomal Stability Assay Protocol. AxisPharm. [Link]

-

Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

-

Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Technology Networks. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

ADME Caco-2 Permeability Assay. BioDuro. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

-

Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

-

Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

-

In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

-

In Vitro ADME. BioDuro. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed. [Link]

-

In-vitro plasma protein binding. protocols.io. [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

What is Hydrochloride? – Definition & Chemical Explained. UK Meds. [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

-

Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

-

In vivo Pharmacokinetic Studies. Aurigene Pharmaceutical Services. [Link]

-

Microsomal Stability Assay. MTTlab. [Link]

-

Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

-

Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

-

Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

-

Rodent In Vivo PK Service. Creative Biolabs. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

-

Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Biochemistry & Pharmacology: Open Access. [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH SEED. [Link]

-

The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [Link]

-

Analyzing FDA-approved drugs for compliance of pharmacokinetic principles. Taylor & Francis Online. [Link]

-

Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. PMC. [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ukmedsonline.co.uk [ukmedsonline.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 10. selvita.com [selvita.com]

- 11. infinixbio.com [infinixbio.com]

- 12. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. mttlab.eu [mttlab.eu]

- 17. scialert.net [scialert.net]

- 18. enamine.net [enamine.net]

- 19. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iphasebiosci.com [iphasebiosci.com]

- 21. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 22. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 27. seed.nih.gov [seed.nih.gov]

- 28. parazapharma.com [parazapharma.com]

- 29. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]

- 30. chromatographytoday.com [chromatographytoday.com]

- 31. FDA issues final guidance on bioanalytical method validation [gabionline.net]

- 32. resolvemass.ca [resolvemass.ca]

- 33. fda.gov [fda.gov]

methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride as a chemical building block

Application Note: Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride in Medicinal Chemistry and Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a proven strategy for improving the clinical success rates of drug candidates[1]. This paradigm, often referred to as "escaping from flatland," relies heavily on the integration of saturated heterocycles[1].

Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride (CAS: 2375270-24-7) is a highly specialized, bifunctional chemical building block designed to address these modern pharmacokinetic demands. The four-membered azetidine ring serves as a conformationally restricted, low-molecular-weight bioisostere for larger heterocycles like pyrrolidine or piperidine[2]. By incorporating the alpha-methoxyacetate moiety at the 3-position, this building block provides two distinct vectors for functionalization (the secondary amine and the methyl ester) while introducing a methoxy group that acts as a hydrogen bond acceptor and finely tunes the molecule's lipophilicity (logP).

Table 1: Physicochemical Profiling of the Building Block

| Property | Value / Description | Strategic Advantage in Drug Design |

| Chemical Formula | C7H14ClNO3 | Low molecular weight (MW: 195.64 g/mol as HCl salt) allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| Fraction sp3 (Fsp3) | 0.86 (Free base) | Exceptionally high sp3 character improves aqueous solubility and reduces off-target promiscuity[1]. |

| Azetidine Core | 4-membered N-heterocycle | Increases metabolic stability compared to linear alkyl amines; lowers logP relative to piperidines[2]. |

| Methoxyacetate Group | -CH(OCH3)COOCH3 | The ester is a versatile handle for amidation; the methoxy group acts as a metabolic block against oxidation and modulates pKa. |

Strategic Application & Causality in Workflow Design

When integrating this building block into a lead optimization campaign, researchers typically utilize the azetidine nitrogen for core attachment (via SNAr, alkylation, or cross-coupling) and the ester for peripheral diversification (via saponification and amide coupling)[3].

Because azetidines possess significant ring strain (~26 kcal/mol), they can be sensitive to harsh reaction conditions. Therefore, experimental choices must prioritize mild, highly efficient catalytic systems. For instance, in N-arylation, using a highly active palladium precatalyst with a bulky, electron-rich ligand (like RuPhos) allows the reaction to proceed at lower temperatures, preventing ring-opening side reactions[3].

Table 2: Comparative Scaffold Analysis (Theoretical Lead Properties)

Comparison of a generic N-phenyl-heterocycle-3-methoxyacetamide scaffold.

| Scaffold Core | Relative logP | Ring Strain | Topological Polar Surface Area (TPSA) |

| Azetidine (4-membered) | Lowest | High | Maintained |

| Pyrrolidine (5-membered) | Moderate | Low | Maintained |

| Piperidine (6-membered) | Highest | Minimal | Maintained |

Experimental Protocols: A Self-Validating Synthetic System

The following step-by-step methodologies describe the bidirectional functionalization of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride.

Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Attach the azetidine nitrogen to an aryl/heteroaryl chloride core.

-

Preparation: In an oven-dried Schlenk flask under inert atmosphere (N2), combine the aryl chloride (1.0 equiv), methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride (1.2 equiv), and Cs2CO3 (3.0 equiv).

-

Causality: Cs2CO3 is selected because it efficiently neutralizes the hydrochloride salt in situ to generate the free nucleophilic amine, while being mild enough to prevent premature hydrolysis of the methyl ester.

-

-

Catalyst Addition: Add Pd2(dba)3 (0.02 equiv) and RuPhos (0.04 equiv). Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

-

Reaction: Degas the suspension via sparging with N2 for 10 minutes, then heat to 85 °C for 12 hours.

-

Self-Validating Check (LCMS): Sample the reaction. The disappearance of the aryl chloride and the appearance of the [M+H]+ peak corresponding to the coupled product confirms success. The absence of an m/z 160 peak (free azetidine base) indicates complete consumption of the building block.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and palladium black, and concentrate the filtrate in vacuo. Purify via flash chromatography.

Protocol 2: Ester Saponification

Objective: Unmask the carboxylic acid for downstream amidation.

-

Reaction Setup: Dissolve the N-arylated azetidine ester in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M).

-

Causality: This specific ternary solvent system ensures that both the highly lipophilic organic substrate and the inorganic base (LiOH) remain in a single, homogeneous phase, drastically accelerating the reaction rate at room temperature.

-

-

Hydrolysis: Add LiOH·H2O (2.0 equiv) and stir at 25 °C for 4 hours.

-

Self-Validating Check (TLC/LCMS): Monitor via LCMS. The product will show an [M-14] mass shift (loss of the methyl group) and a shift to an earlier retention time due to the increased polarity of the carboxylate.

-

Workup: Carefully acidify the mixture to pH ~4 using 1M HCl. Extract with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the carboxylic acid intermediate.

Protocol 3: Amide Coupling

Objective: Couple the resulting acid with a primary amine to finalize the right-hand side of the molecule.

-

Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes at room temperature.

-

Causality: HATU is utilized because it rapidly forms a highly reactive active ester, minimizing the risk of epimerization at the alpha-chiral center of the methoxyacetate group. DIPEA is a sterically hindered, non-nucleophilic base that facilitates the reaction without competing with the primary amine.

-

-

Coupling: Add the desired primary amine (R-NH2) (1.2 equiv) and stir for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 5% LiCl aqueous solution (to remove residual DMF), dry, and purify to yield the final lead candidate.

Workflow Visualization

The bidirectional functionalization strategy is mapped below, illustrating how the building block is systematically converted into a final drug candidate.

Fig 1: Synthetic workflow for derivatizing methyl 2-(azetidin-3-yl)-2-methoxyacetate.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

-

Brandi, A., Cicchi, S., & Cordero, F. M. (2008). "Novel Syntheses of Azetidines and Azetidinones." Chemical Reviews, 108(9), 3988–4035. URL:[Link]

-

Maetani, M., Zoller, J., Melillo, B., Verho, O., Kato, N., Pu, J., Comer, E., & Schreiber, S. L. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(33), 11300–11306. URL:[Link]

Sources

Application Note: A Framework for the In Vitro Characterization of Methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and initial in vitro characterization of the novel compound, methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride. Recognizing the compound's novelty, this guide emphasizes a foundational framework rather than a target-specific protocol. We detail essential preliminary steps, including physicochemical property assessment, solubility determination, and stock solution preparation. Subsequently, we present a logical, phased approach to assay development, beginning with target-agnostic phenotypic screens to establish a baseline of biological activity, followed by hypothesis-driven biochemical and cell-based assays. The protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and trustworthiness.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique structural properties, such as high ring strain and a three-dimensional, sp³-rich character, can confer significant advantages to drug candidates, including enhanced solubility, improved metabolic stability, and rigid conformational control for precise target engagement.[2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, incorporate the azetidine motif to optimize their pharmacokinetic and pharmacodynamic profiles.[1][2]

The subject of this guide, methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride, is a functionalized azetidine derivative. While comprehensive biological data for this specific molecule is not yet widely available in public literature, its structure suggests potential as a building block or active compound in various therapeutic areas.[3][4] This application note, therefore, serves as a foundational manual for initiating the in vitro evaluation of this and other novel small molecules, guiding the researcher from powder to preliminary biological insights.

Section 1: Compound Management and Preparation

The first critical phase in working with any new chemical entity is to establish its fundamental properties and develop robust procedures for its handling and preparation.

Physicochemical Properties

A summary of the known and predicted properties for methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride is provided below. This data is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| IUPAC Name | methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride | - |

| Molecular Formula | C₇H₁₄ClNO₃ | - |

| Molecular Weight | 195.64 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Hydrogen Bond Donor Count | 2 (predicted) | - |

| Hydrogen Bond Acceptor Count | 3 (predicted) | - |

| Rotatable Bond Count | 3 (predicted) | - |

Safety, Handling, and Storage

As with all azetidine-based compounds, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood while wearing chemical-resistant gloves, a lab coat, and safety glasses.[5][6]

-

Handling: Avoid inhalation of dust and prevent contact with skin and eyes.[6] Use controlled dispensing techniques (e.g., weighing on a precision balance in a containment enclosure) to minimize aerosol formation.[7]

-

Storage: The hydrochloride salt form suggests good solid-state stability. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light.[8] Recommended storage temperature is typically 2–8 °C.[8]

Stock Solution Preparation Protocol

Accurate and consistent preparation of a high-concentration stock solution is paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening of small molecules.[9]

Causality: The hydrochloride salt is used to improve the solubility and stability of the parent amine. When dissolving in an organic solvent like DMSO, the compound will exist as the dissociated salt. Adding this DMSO stock to aqueous assay buffers will result in the protonated, charged form of the molecule.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

-

Calculation: Determine the mass of the compound required using the following formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: Mass = 1 mL × 10 mM × 195.64 g/mol / 1000 = 1.9564 mg

-

Weighing: Accurately weigh ~1.96 mg of methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride powder and transfer it to a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube).

-

Dissolving: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

-

Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes or use gentle warming (30-37°C).

-